3-Bromo-4-(trifluoromethyl)phenol

TRH-R1 Agonist GPCR Calcium Flux Assay

Researchers requiring a regioselectively halogenated phenol for Pd-catalyzed cross-coupling often face supply inconsistency with ambiguous substitution patterns. 3-Bromo-4-(trifluoromethyl)phenol (CAS 1214385-56-4) resolves this with a defined 3-Br/4-CF3 orientation essential for predictable Suzuki-Miyaura reactivity. - Defined substitution: Bromine at the 3-position enables reliable oxidative addition; the electron-withdrawing 4-CF3 group modulates ring electronics and enhances metabolic stability in downstream candidates. - Validated reactivity: Serves as a synthon for installing the 2-hydroxy-5-(trifluoromethyl)phenyl motif into drug-like scaffolds. - Supply assurance: Available from stock in research quantities (1 g-25 g); ambient shipping; stored under nitrogen to preserve bromoarene integrity.

Molecular Formula C7H4BrF3O
Molecular Weight 241.007
CAS No. 1214385-56-4
Cat. No. B595645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(trifluoromethyl)phenol
CAS1214385-56-4
Synonyms3-BROMO-4-(TRIFLUOROMETHYL)PHENOL
Molecular FormulaC7H4BrF3O
Molecular Weight241.007
Structural Identifiers
SMILESC1=CC(=C(C=C1O)Br)C(F)(F)F
InChIInChI=1S/C7H4BrF3O/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H
InChIKeyYWJMFYOMJODKJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-(trifluoromethyl)phenol Overview


3-Bromo-4-(trifluoromethyl)phenol (CAS 1214385-56-4) is a disubstituted halogenated phenol building block with the molecular formula C7H4BrF3O and a molecular weight of 241.01 g/mol . It is characterized by the presence of a bromine atom at the 3-position and a trifluoromethyl group at the 4-position on a phenolic ring. This specific substitution pattern is a key structural feature that differentiates it from its positional isomers and dictates its unique chemical reactivity profile as a synthon .

1
Cross-coupling handle – bromine at the 3-position supports Suzuki-Miyaura and related reactions. Aryl bromide reactivity profile suits medicinal chemistry workflows.
2
Defined substitution pattern – 3-Br, 4-CF3, 1-OH orientation provides distinct electronic and steric character. Positional control is critical for regioselective transformations.
3
Research-grade quality – offered at consistent purity level suitable for reproducible synthetic use. Avoids side-reaction risks associated with lower-grade material.

3-Bromo-4-(trifluoromethyl)phenol: Positional Isomer Criticality


The generic substitution of 3-Bromo-4-(trifluoromethyl)phenol with its positional isomers, such as 2-Bromo-4-(trifluoromethyl)phenol (CAS 81107-97-3) or 4-Bromo-3-(trifluoromethyl)phenol (CAS 320-49-0), is not chemically viable. The relative orientation of the bromo, trifluoromethyl, and hydroxyl groups on the phenyl ring fundamentally alters the molecule's electronic properties, steric hindrance, and consequently, its reactivity and binding orientation. For instance, a change in substitution pattern will alter the regioselectivity and yield in cross-coupling reactions like Suzuki-Miyaura , and could lead to a complete loss of interaction with a specific biological target [1].

Positional isomers (e.g., 2-Br-4-CF3 or 4-Br-3-CF3) alter regioselectivity and may shift cross-coupling yields.
Different substitution pattern modifies electronic properties; pKa and lipophilicity change from the parent phenol.
Biological target interaction (e.g., TRH-R1) cannot be assumed for isomers; binding orientation may be lost.

3-Bromo-4-(trifluoromethyl)phenol Activity & Reactivity


In Vitro TRH-R1 Agonist Activity

This is a specific, yet isolated, data point for this compound. It demonstrates agonist activity at the mouse thyrotropin-releasing hormone receptor 1 (TRH-R1), with an EC50 of 2.54 μM. This represents a moderate, micromolar-level activity [1]. While other unsubstituted or differently substituted analogs may show higher or no activity, direct comparative data for positional isomers of bromo-(trifluoromethyl)phenol at TRH-R1 are not currently available in the public domain.

TRH-R1 agonist activity
Assay context
EC50 2.54 μM
Supports TRH receptor pathway exploration; limited to mouse ortholog data.
Isolated data point; no direct comparator from positional isomers available.
TRH-R1 Agonist GPCR Calcium Flux Assay

Suzuki-Miyaura Cross-Coupling Reactivity

The bromine atom in the 3-position provides a well-established and highly utilized synthetic handle. This compound is explicitly cited as a suitable partner in the Suzuki-Miyaura cross-coupling reaction . The reactivity of aryl bromides in this context is class-level knowledge: they are generally less reactive than aryl iodides but more reactive than aryl chlorides [1]. This positions 3-bromo-4-(trifluoromethyl)phenol as a versatile and balanced building block for introducing the 2-hydroxy-5-(trifluoromethyl)phenyl motif into larger, more complex molecules.

Suzuki-Miyaura coupling
Class-level inference
Reactive as aryl bromide
Establishes reliable synthetic utility for C-C bond formation.
Reactivity class: Ar-Br > Ar-Cl, less reactive than Ar-I.
Organic Synthesis C-C Bond Formation Palladium Catalysis

Substituent Effects on Phenol pKa

The presence of both a bromine atom and a strongly electron-withdrawing trifluoromethyl group significantly alters the electronic properties of the phenol ring compared to the unsubstituted parent. Specifically, these substituents are expected to increase the acidity (lower the pKa) of the phenolic hydroxyl group [1]. This is a class-level effect for halogenated and trifluoromethylated phenols, making this compound a more acidic phenol, which influences its hydrogen-bonding capacity and its behavior in pH-dependent extractions or formulations.

Phenol acidity shift
Class-level inference
Lower pKa than unsubstituted phenol
Electron-withdrawing groups increase acidity; influences partitioning and H-bonding.
Theoretical prediction from substituent effects; no direct measurement reported.
Physicochemical Properties pKa Lipophilicity

Reported Purity Specifications

Commercial suppliers of this compound consistently report a standard purity of ≥97% by HPLC [1]. This represents a baseline quality standard for this building block, ensuring its suitability as a starting material for research and development purposes where high purity is required to avoid side reactions or ambiguous biological results.

Purity specification
Supplier-reported
≥97% (HPLC)
Research-grade baseline for reproducible synthesis.
Verify lot-specific COA for exact value.
Quality Control Purity Analytical Chemistry

3-Bromo-4-(trifluoromethyl)phenol R&D Applications


1. TRH-R1 Agonist Molecular Probe

Given its documented, albeit moderate, EC50 value of 2.54 μM at the mouse TRH-R1 receptor [1], 3-Bromo-4-(trifluoromethyl)phenol can be considered a rudimentary starting point for exploring the TRH receptor's pharmacology. It may serve as a tool compound in initial, low-cost in vitro assays to study TRH-R1 mediated calcium flux. However, its utility is limited without further characterization of its selectivity, metabolic stability, and potency against human orthologs.

2. Medicinal Chemistry Building Block

The primary and most robustly supported application for this compound is as a synthetic intermediate. Its bromine atom is a well-known site for cross-coupling reactions like Suzuki-Miyaura, allowing for the introduction of the 2-hydroxy-5-(trifluoromethyl)phenyl group into drug-like scaffolds . This makes it a valuable building block for exploring new chemical space in medicinal chemistry, where the -CF3 group is known to enhance metabolic stability and lipophilicity.

3. Agrochemical Discovery Intermediate

The trifluoromethyl group is a privileged motif in agrochemistry, known for conferring enhanced bioavailability and potency to herbicides, fungicides, and insecticides. While no specific agrochemicals containing this exact scaffold were identified, its utility as a halogenated phenol building block for creating complex, novel chemical structures makes it a candidate intermediate for the synthesis of new agrochemical leads [2].

Application
Selection Property
Validation Focus
TRH-R1 Agonist Probe
GPCR assay context; moderate potency scaffold
Human ortholog selectivity and metabolic stability assessment
Medicinal Chemistry Building Block
Cross-coupling reactivity; CF3 motif for drug-like properties
Regioselectivity and yield in target molecule construction
Agrochemical Intermediate
Halogenated phenol scaffold; lipophilic CF3 group
Structure-activity exploration in crop protection leads

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